Physicochemical Profile & Synthetic Utility of 2-(3-Methylpyridin-2-yl)ethan-1-ol
Physicochemical Profile & Synthetic Utility of 2-(3-Methylpyridin-2-yl)ethan-1-ol
Executive Summary
2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 4723-26-6) is a specialized pyridine derivative characterized by a 2-hydroxyethyl chain adjacent to a 3-methyl substituent.[1] This substitution pattern imparts unique steric and electronic properties compared to the unsubstituted analog, 2-(2-hydroxyethyl)pyridine.
In drug discovery, this scaffold serves as a critical intermediate for synthesizing Betahistine analogs and other histamine receptor ligands. Its dual functionality—possessing both a basic pyridine nitrogen and a primary alcohol—makes it a versatile bidentate ligand in coordination chemistry and a robust building block for nucleophilic substitution reactions.
Physicochemical Specifications
The following data aggregates computed and available experimental values. Due to the specialized nature of this isomer, certain thermodynamic constants are derived from high-fidelity predictive models (EPI Suite™).
Table 1: Core Physical Constants
| Property | Value | Source/Note |
| IUPAC Name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| CAS Number | 4723-26-6 | Verified Identifier |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Physical State | Viscous Liquid / Low-Melting Solid | Ambient conditions |
| Boiling Point | 214 – 218 °C | Predicted (EPI Suite) [1] |
| Melting Point | ~27 – 32 °C | Predicted (EPI Suite) [1] |
| Density | 1.05 ± 0.05 g/cm³ | Estimated based on analogs |
| LogP (Octanol/Water) | 0.8 | Computed (XLogP3) [2] |
| pKa (Pyridine N) | 5.8 – 6.2 | Est. (3-Me group is electron-donating) |
| Solubility | High in Ethanol, DMSO, DCM; Moderate in Water | Amphiphilic character |
Solubility & Lipophilicity Profile
The molecule exhibits an amphiphilic nature . The pyridine ring and hydroxyl group facilitate hydrogen bonding, rendering it soluble in polar protic solvents (alcohols) and aprotic polar solvents (DMSO, DMF). The lipophilic 3-methyl group and ethyl chain allow for extraction into chlorinated organic solvents (Dichloromethane, Chloroform) from basic aqueous solutions.
Structural Characterization
For researchers validating the identity of synthesized or purchased material, the following spectral patterns are diagnostic.
Nuclear Magnetic Resonance (NMR)[2][4][5][6]
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.3 – 8.4 ppm (d, 1H): Proton at position 6 (α-to-nitrogen).
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δ 7.4 – 7.5 ppm (d, 1H): Proton at position 4.
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δ 7.0 – 7.1 ppm (dd, 1H): Proton at position 5.
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δ 3.9 – 4.0 ppm (t, 2H): Methylene adjacent to Oxygen (-CH ₂OH).
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δ 3.0 – 3.1 ppm (t, 2H): Methylene adjacent to Pyridine ring (-Py-CH ₂-).
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δ 2.3 ppm (s, 3H): Methyl group at position 3 (diagnostic singlet).
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Note: The hydroxyl proton (OH) signal is broad and concentration-dependent.
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Mass Spectrometry (MS)
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Molecular Ion: [M+H]⁺ = 138.1 m/z.
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Fragmentation: Common loss of the hydroxymethyl group or water, often showing a tropylium-like pyridyl cation fragment at m/z ~106 or ~119.
Synthetic Methodology
The most robust industrial and laboratory scale synthesis involves the hydroxyethylation of 2,3-Lutidine (2,3-Dimethylpyridine). This route leverages the acidity difference between the 2-methyl and 3-methyl groups.
Mechanism: Selective Lithiation / Condensation
The methyl group at the 2-position (adjacent to nitrogen) is significantly more acidic (pKa ~29) than the 3-methyl group due to resonance stabilization of the resulting anion by the nitrogen atom.
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Deprotonation: Treatment with a strong base (n-Butyllithium or LDA) or high-temperature condensation selectively deprotonates the 2-methyl group.
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Addition: The carbanion attacks formaldehyde (or a paraformaldehyde equivalent).
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Quenching: Protonation yields the target alcohol.
Experimental Protocol (Lithiation Route)
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Reagents: 2,3-Lutidine (1.0 eq), n-BuLi (1.1 eq), Paraformaldehyde (1.2 eq), THF (anhydrous).
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Step 1: Cool THF solution of 2,3-Lutidine to -78°C under Nitrogen.
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Step 2: Add n-BuLi dropwise. Stir for 1 hour (solution turns deep red/orange).
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Step 3: Add Paraformaldehyde (suspended in THF) or gaseous formaldehyde.
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Step 4: Allow to warm to Room Temperature. Quench with NH₄Cl(aq).
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Step 5: Extract with EtOAc, dry over MgSO₄, and distill (vacuum) to purify.
Visualization: Synthetic Pathway
Figure 1: Selective synthesis via lithiation of 2,3-lutidine, exploiting the kinetic acidity of the C2-methyl group.
Reactivity & Applications in Drug Design
This molecule is a "privileged scaffold" precursor. The alcohol handle allows for facile conversion into halides, amines, or carboxylic acids, while the pyridine ring remains stable.
Key Transformations
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Betahistine Analog Synthesis: Conversion of the alcohol to a leaving group (Cl, Br, OMs) followed by displacement with methylamine yields 3-methyl-betahistine derivatives.
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Oxidation: Jones oxidation or TEMPO oxidation converts the primary alcohol to (3-Methylpyridin-2-yl)acetic acid , a precursor for amide coupling.
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Dehydration: Acid-catalyzed dehydration yields 2-vinyl-3-methylpyridine , useful for polymerization or Heck coupling reactions.
Visualization: Reactivity Landscape
Figure 2: Divergent synthesis pathways from the core alcohol scaffold.
Safety & Handling (GHS Classification)
While specific toxicological data for this isomer is limited, it is structurally analogous to 2-pyridylethanol and should be handled with standard precautions for pyridine derivatives.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid inhalation of vapors during heating or distillation.
References
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U.S. EPA Dashboard. Predicted Properties for CAS 4723-26-6. Available at: [Link]
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PubChem. Compound Summary for CID 14546493: 2-(3-Methylpyridin-2-yl)ethan-1-ol. National Library of Medicine. Available at: [Link]
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ChemChart. 2-(3-Methyl-2-pyridyl)ethanol Properties. Available at: [Link]
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Accela ChemBio. Product Specification: 2-(3-Methyl-2-pyridyl)ethanol. Available at: [Link]
